(S)-1-Boc-3-isobutyl-piperazine chemical properties
(S)-1-Boc-3-isobutyl-piperazine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for (S)-1-Boc-3-isobutyl-piperazine, a chiral building block valuable in pharmaceutical and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, information from closely related analogs, such as (S)-1-Boc-3-methylpiperazine and 1-Boc-piperazine, is included to provide a representative profile.
Chemical Properties
(S)-1-Boc-3-isobutyl-piperazine, also known as (S)-tert-butyl 3-isobutylpiperazine-1-carboxylate, is a monosubstituted piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in the synthesis of complex molecules. The isobutyl substituent at the chiral center introduces steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of target compounds.
Physicochemical Properties
Specific experimental data for (S)-1-Boc-3-isobutyl-piperazine is not widely available in the public domain. The following table summarizes its known and calculated properties, along with experimental data for structurally related compounds to provide a comparative context.
| Property | (S)-1-Boc-3-isobutyl-piperazine | (S)-1-Boc-3-butyl-piperazine | (S)-1-Boc-3-methylpiperazine | 1-Boc-piperazine |
| IUPAC Name | tert-butyl (3S)-3-isobutylpiperazine-1-carboxylate | (S)-tert-Butyl 3-butylpiperazine-1-carboxylate[1] | tert-butyl (3S)-3-methylpiperazine-1-carboxylate | tert-butyl piperazine-1-carboxylate[2] |
| CAS Number | Not available | 928025-60-9[1] | 147081-29-6 | 57260-71-6[2] |
| Molecular Formula | C₁₃H₂₆N₂O₂[3][4] | C₁₃H₂₆N₂O₂[1] | C₁₀H₂₀N₂O₂ | C₉H₁₈N₂O₂[2] |
| Molecular Weight | 242.36 g/mol [3][4] | 242.36 g/mol [1] | 200.28 g/mol | 186.25 g/mol [2] |
| Melting Point | Data not available | Data not available | 42.0 to 46.0 °C[5] | 44-48 °C |
| Boiling Point | Data not available | Data not available | Data not available | 124-126 °C (2 mmHg) |
| Appearance | Data not available | Data not available | White to Light yellow powder to lump[5] | White crystalline solid |
| Optical Rotation | Data not available | Data not available | -15.0 to -19.0 deg (c=1, dioxane)[5] | Not applicable |
| Topological Polar Surface Area (TPSA) | 41.57 Ų (Calculated) | 41.57 Ų (Calculated)[1] | 41.6 Ų (Calculated)[6] | 41.6 Ų (Calculated)[2] |
| logP (Calculated) | Data not available | 2.38 (Calculated)[1] | 0.9 (Calculated)[6] | 0.5 (Calculated)[2] |
Spectroscopic Data
| Spectroscopy | Expected Features for (S)-1-Boc-3-isobutyl-piperazine |
| ¹H NMR | Signals corresponding to the Boc group protons (~1.4 ppm, singlet, 9H), isobutyl group protons (doublet, multiplet, and doublet of doublets), and piperazine ring protons (complex multiplets in the range of 2.5-4.0 ppm). The chiral center will lead to diastereotopic protons on the piperazine ring. |
| ¹³C NMR | Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and carbons of the isobutyl group and the piperazine ring. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretch of the secondary amine (~3300 cm⁻¹), C-H stretches of the alkyl groups (~2850-2950 cm⁻¹), and a strong C=O stretch from the Boc carbamate group (~1690 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 242.36. Common fragments would include the loss of the Boc group (M-100) and the tert-butyl group (M-57). |
Experimental Protocols
While a specific protocol for the synthesis of (S)-1-Boc-3-isobutyl-piperazine is not detailed in the literature, a general and robust method involves the selective N-Boc protection of the corresponding (S)-2-isobutylpiperazine precursor. The following is a generalized experimental protocol based on methods for similar compounds.
General Synthesis of (S)-1-Boc-3-isobutyl-piperazine
Objective: To synthesize (S)-1-Boc-3-isobutyl-piperazine via selective N-protection of (S)-2-isobutylpiperazine.
Materials:
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(S)-2-isobutylpiperazine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve (S)-2-isobutylpiperazine (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.
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Base Addition: Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the reaction mixture.
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Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the cooled reaction mixture with stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Once the reaction is complete, quench the reaction by adding deionized water. If DCM was used as the solvent, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-1-Boc-3-isobutyl-piperazine.
Visualizations
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of (S)-1-Boc-3-isobutyl-piperazine.
Structural Relationship of Boc-Protected Piperazines
This diagram illustrates the core structure of 1-Boc-piperazine and how substitutions at the C3 position, such as with an isobutyl group, create chiral derivatives.
Safety and Handling
Safety information for (S)-1-Boc-3-isobutyl-piperazine is not specifically available. However, based on the safety data for similar Boc-protected piperazines, the following precautions should be taken:
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Statements:
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Wear protective gloves, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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First Aid:
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If on skin: Wash with plenty of water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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Storage: Store in a well-ventilated place. Keep the container tightly closed.
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.
Applications in Drug Development
Piperazine derivatives are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties. The monosubstituted nature of (S)-1-Boc-3-isobutyl-piperazine makes it a key intermediate in the synthesis of a wide range of biologically active molecules. The chiral isobutyl group can play a significant role in establishing specific interactions with biological targets, potentially leading to improved potency and selectivity of drug candidates. This building block is particularly useful in the development of novel therapeutics targeting various disease areas, including but not limited to central nervous system disorders, oncology, and infectious diseases. The Boc protecting group can be easily removed under acidic conditions, allowing for further elaboration of the piperazine core.
References
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1-Boc-3-isobutyl-piperazine CAS#: [amp.chemicalbook.com]
- 4. (S)-1-Boc-3-isobutyl-piperazine CAS#: [m.chemicalbook.com]
- 5. (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]
